molecular formula C9H12FN3O4 B130037 2'-Deoxy-2'-fluorocytidine CAS No. 10212-20-1

2'-Deoxy-2'-fluorocytidine

货号: B130037
CAS 编号: 10212-20-1
分子量: 245.21 g/mol
InChI 键: NVZFZMCNALTPBY-XVFCMESISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 2’-脱氧-2’-氟胞嘧啶的合成通常涉及2’-脱氧胞嘧啶的氟化。一种常见的方法包括使用二乙胺基三氟化硫 (DAST) 作为氟化剂。 该反应在无水条件下进行,以防止水解并确保高产率

工业生产方法: 2’-脱氧-2’-氟胞嘧啶的工业生产通常采用大规模氟化工艺。 这些工艺针对效率和产率进行了优化,利用先进的技术(如连续流反应器)来维持一致的反应条件并最大程度地减少副产物

化学反应分析

Metabolic Activation and Phosphorylation

2'-FdC undergoes intracellular phosphorylation to its active triphosphate form (2'-FdC-TP), critical for antiviral activity:

  • Kinase-Mediated Phosphorylation :

    • First Phosphorylation : Cytidine kinase converts 2'-FdC to its monophosphate (2'-FdC-MP) .

    • Subsequent Steps : UMP-CMP kinase and nucleoside diphosphate kinase further phosphorylate 2'-FdC-MP to di- and triphosphate forms .

Table 2: Enzymatic Kinetics of Phosphorylation

EnzymeSubstrateKmK_m (μM)VmaxV_{max} (nmol/min/mg)Source
Cytidine Kinase2'-FdC12.5 ± 2.60.89 ± 0.12
UMP-CMP Kinase2'-FdC-MP0.087 ± 0.0220.15 ± 0.03

Deamination Reactions

2'-FdC-MP undergoes deamination by cytidine deaminase (CDA) to form 2'-deoxy-2'-fluorouridine monophosphate (2'-FdU-MP) :

  • Kinetic Parameters :

    • KmK_m: 2.0 ± 0.3 mM (vs. 0.02 mM for natural cytidine) .

    • Catalytic efficiency (kcat/Kmk_{cat}/K_m): 6,900-fold lower for 2'-FdC-MP compared to deoxycytidine monophosphate (dCMP) .

Enzymatic Inhibition Mechanisms

2'-FdC-TP acts as a nonobligate chain terminator for viral RNA polymerases:

  • HCV RdRp Inhibition : Competes with natural CTP (Ki=0.13μMK_i=0.13\,\mu M) and incorporates into RNA, halting elongation .

  • Structural Basis : The 2'-fluoro group induces an A-like duplex conformation, enhancing binding affinity to viral polymerases .

Table 3: Antiviral Efficacy of 2'-FdC-TP

VirusEC₅₀ (μM)MechanismSource
HCV0.13–4.6RdRp inhibition
CCHFV0.061 ± 0.018RNA replication block

Hydrolysis and Stability

  • Acidic Hydrolysis : Removal of benzoyl or TBDMS protecting groups under acidic conditions (e.g., HCl in methanol) proceeds with >85% efficiency .

  • Enzymatic Degradation : 2'-FdC shows resistance to hydrolysis by cellular nucleases compared to non-fluorinated analogs, attributed to steric and electronic effects of the fluorine atom .

Thermodynamic and Conformational Studies

  • Duplex Stability : 2'-FdC forms stable hybrids with RNA (ΔG=2.8kcal mol\Delta G^\circ =-2.8\,\text{kcal mol}), driven by pre-organized sugar puckering (C3'-endo) and favorable enthalpy .

  • NMR Evidence : Five-bond 19F^{19}\text{F}-1H^1\text{H} coupling between 2'-F and H6/H8 protons confirms through-space interactions stabilizing the A-form helix .

Synergistic Interactions

2'-FdC enhances antiviral effects when combined with other nucleoside analogs:

  • With T-705 (Favipiravir) : Synergistic inhibition of CCHFV replication (Combination Index = 0.45) .

科学研究应用

Antiviral Applications

2'-FdC has demonstrated potent antiviral activities against several viruses, making it a valuable candidate in the fight against viral infections.

Efficacy Against Influenza Viruses

  • In vitro Studies : 2'-FdC has been shown to inhibit various strains of influenza viruses, including H5N1 and pandemic H1N1. The 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM in MDCK cells .
  • In vivo Studies : In BALB/c mice infected with H5N1, treatment with 2'-FdC significantly improved survival rates (80% survival at 60 mg/kg/day) when administered shortly after infection .

Efficacy Against Hepatitis C Virus (HCV)

  • 2'-FdC has been identified as a potent inhibitor of HCV replication in Huh-7 cells, showing an effective concentration (EC50) of 5.0 µM . Its low cytotoxicity (CC50 > 100 µM) makes it a promising candidate for further development.

Activity Against Crimean-Congo Hemorrhagic Fever Virus (CCHFV)

  • Recent studies have highlighted the exceptional potency of 2'-FdC against CCHFV, with an EC50 of 61 nM, which is significantly more effective than ribavirin and favipiravir . It also exhibits synergistic effects when combined with T-705, enhancing its antiviral efficacy without increasing toxicity.

Antitumor Applications

The potential of 2'-FdC extends beyond viral infections; it also shows promise in cancer therapy.

Preclinical Studies

  • In various preclinical models, 2'-FdC has been evaluated for its ability to inhibit tumor growth. The compound's effectiveness in targeting specific types of cancer cells is currently under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2'-FdC is crucial for optimizing its therapeutic potential. The incorporation of fluorine at the 2' position enhances stability against nucleases and improves bioavailability compared to non-fluorinated counterparts .

Summary of Key Findings

Application AreaVirus/Cancer TypeEC50/IC90 ValuesSurvival RateNotes
AntiviralInfluenza H5N1IC90: 0.13 - 4.6 µM80%Effective in mouse model
AntiviralHepatitis CEC50: 5.0 µMN/ALow cytotoxicity
AntiviralCrimean-Congo VirusEC50: 61 nMN/ASynergistic with T-705
AntitumorVarious cancersN/AN/AMechanism involves DNA synthesis inhibition

作用机制

2’-脱氧-2’-氟胞嘧啶通过掺入病毒 RNA 或 DNA 中发挥作用,从而抑制病毒复制。2’位的氟原子增强了化合物的稳定性,使其在核酸合成过程中充当链终止剂。这种机制对 RNA 依赖性 RNA 聚合酶特别有效,使其成为各种 RNA 病毒的有效抑制剂。

类似化合物:

    2’-脱氧胞嘧啶: 没有氟取代,使其稳定性较低,作为抗病毒剂的有效性较低。

    5-氟胞嘧啶: 在 5 位含有氟原子,这改变了其生物活性,使其更适合抗癌应用。

    吉西他滨: 一种含有两个氟原子的核苷类似物,主要用作化疗药物。

独特性: 2’-脱氧-2’-氟胞嘧啶在 2’位的独特取代提供了稳定性和生物活性之间的平衡,使其特别有效地作为抗病毒剂。

相似化合物的比较

    2’-Deoxycytidine: Lacks the fluorine substitution, making it less stable and less effective as an antiviral agent.

    5-Fluorocytidine: Contains a fluorine atom at the 5 position, which alters its biological activity and makes it more suitable for anticancer applications.

    Gemcitabine: A nucleoside analog with two fluorine atoms, used primarily as a chemotherapeutic agent.

Uniqueness: 2’-Deoxy-2’-fluorocytidine’s unique substitution at the 2’ position provides a balance between stability and biological activity, making it particularly effective as an antiviral agent.

生物活性

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a nucleoside analog that has garnered attention for its potent antiviral properties against various viral pathogens. This compound is particularly noted for its efficacy in inhibiting the replication of several viruses, including influenza and Crimean-Congo hemorrhagic fever virus (CCHFV). The biological activity of 2'-FdC has been extensively studied, revealing significant insights into its mechanisms of action, therapeutic potential, and safety profile.

2'-FdC functions primarily as an inhibitor of viral RNA synthesis. It is incorporated into viral RNA during replication, leading to chain termination. This mechanism disrupts the normal replication process of viruses, effectively reducing their ability to propagate within host cells. The compound has been shown to target both viral and cellular processes, enhancing its antiviral efficacy.

Key Research Findings

  • Inhibition of Influenza Viruses :
    • 2'-FdC demonstrated broad-spectrum antiviral activity against various strains of influenza viruses, including H5N1 and pandemic H1N1. In vitro studies revealed 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells .
    • In vivo studies using BALB/c mice infected with H5N1 showed that administration of 2'-FdC significantly improved survival rates (80% survival at a dose of 60 mg/kg/day) when treatment began 24 hours post-infection .
  • Efficacy Against CCHFV :
    • A study identified 2'-FdC as a potent inhibitor of CCHFV with an effective concentration (EC50) of 61 ± 18 nM, which is approximately 200 times more potent than ribavirin .
    • The compound was found to act synergistically with T-705 (favipiravir), enhancing its antiviral effects without causing cytotoxicity .
  • Safety Profile :
    • Research indicates that 2'-FdC exhibits minimal cytotoxic effects at therapeutic concentrations. In vitro assessments showed modest impacts on cell viability at high concentrations, which are typically not reached in vivo .

Comparative Efficacy Table

Virus TypeCompoundEC50 (µM)Survival Rate in Mice (%)Reference
Influenza H5N1This compound0.13 - 4.680% at 60 mg/kg/day
CCHFVThis compound0.061N/A
CCHFVRibavirin12.5N/A
CCHFVT-7051.03N/A

Case Study: Influenza Treatment

In a controlled study involving BALB/c mice, researchers administered varying doses of 2'-FdC post-infection with H5N1. The results indicated that even when treatment was delayed up to 72 hours after exposure, significant protection (60% survival) was still observed, highlighting the compound's potential as a therapeutic agent in acute viral infections .

Case Study: CCHFV Inhibition

A high-throughput screening identified 2'-FdC as a leading candidate for treating CCHFV. The compound's ability to synergize with existing antiviral agents like T-705 suggests a promising avenue for developing combination therapies against emerging viral threats .

属性

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFZMCNALTPBY-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10212-20-1
Record name 2′-Deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10212-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-FLUORO-2'-DEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluorocytidine
Reactant of Route 2
2'-Deoxy-2'-fluorocytidine
Reactant of Route 3
2'-Deoxy-2'-fluorocytidine
Reactant of Route 4
2'-Deoxy-2'-fluorocytidine
Reactant of Route 5
2'-Deoxy-2'-fluorocytidine
Reactant of Route 6
2'-Deoxy-2'-fluorocytidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。